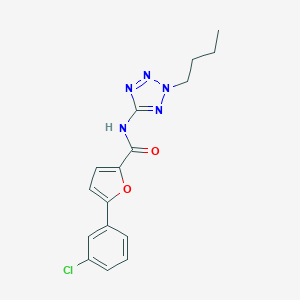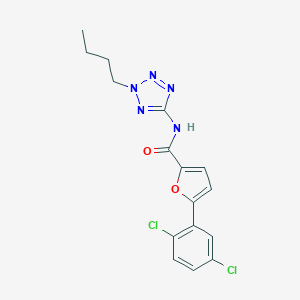![molecular formula C21H29N3O5S B283303 N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their antibacterial and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against bacterial infections such as Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been found to inhibit the activity of bacterial enzymes that are involved in cell wall synthesis.
Biochemical and Physiological Effects:
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. In addition, this compound has been found to inhibit the growth of cancer cells and reduce the production of angiogenic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. In addition, future research could focus on the development of new derivatives of this compound with improved therapeutic properties. Finally, studies could be conducted to investigate the potential of this compound as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide involves several steps. The first step involves the synthesis of 4-(4-aminomethylphenyl)sulfonamide, which is then reacted with 2-ethoxy-4-(chloromethyl)phenol to form 2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenol. The final step involves the reaction of 2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenol with N-tert-butyl-2-chloroacetamide to form N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide.
Propiedades
Fórmula molecular |
C21H29N3O5S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[2-ethoxy-4-[(4-sulfamoylanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H29N3O5S/c1-5-28-19-12-15(6-11-18(19)29-14-20(25)24-21(2,3)4)13-23-16-7-9-17(10-8-16)30(22,26)27/h6-12,23H,5,13-14H2,1-4H3,(H,24,25)(H2,22,26,27) |
Clave InChI |
MCAYBZZIXIWQHT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)